molecular formula C8H12N2O B6233554 1-tert-butyl-1H-imidazole-2-carbaldehyde CAS No. 117983-77-4

1-tert-butyl-1H-imidazole-2-carbaldehyde

Cat. No.: B6233554
CAS No.: 117983-77-4
M. Wt: 152.19 g/mol
InChI Key: BGLPNOALYAMAAL-UHFFFAOYSA-N
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Description

1-tert-butyl-1H-imidazole-2-carbaldehyde is a chemical compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This particular compound features a tert-butyl group attached to the nitrogen atom at position 1 and an aldehyde group at position 2. It is known for its utility in various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-butyl-1H-imidazole-2-carbaldehyde typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves the use of readily available starting materials and catalysts to achieve high yields and purity. The process is optimized to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 1-tert-butyl-1H-imidazole-2-carbaldehyde undergoes several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form primary alcohols.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Primary alcohols.

    Substitution: Various substituted imidazoles.

Scientific Research Applications

1-tert-butyl-1H-imidazole-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-tert-butyl-1H-imidazole-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity .

Comparison with Similar Compounds

  • 1-methyl-1H-imidazole-2-carbaldehyde
  • 1-ethyl-1H-imidazole-2-carbaldehyde
  • 1-isopropyl-1H-imidazole-2-carbaldehyde

Comparison: 1-tert-butyl-1H-imidazole-2-carbaldehyde is unique due to the presence of the bulky tert-butyl group, which imparts distinct steric and electronic properties. This makes it more selective in certain reactions compared to its smaller counterparts, such as 1-methyl-1H-imidazole-2-carbaldehyde .

Properties

CAS No.

117983-77-4

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

1-tert-butylimidazole-2-carbaldehyde

InChI

InChI=1S/C8H12N2O/c1-8(2,3)10-5-4-9-7(10)6-11/h4-6H,1-3H3

InChI Key

BGLPNOALYAMAAL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C=CN=C1C=O

Purity

95

Origin of Product

United States

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